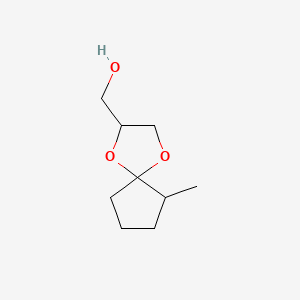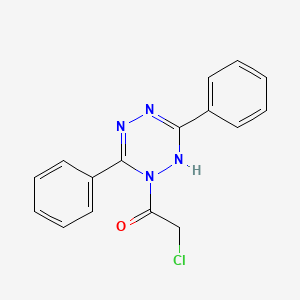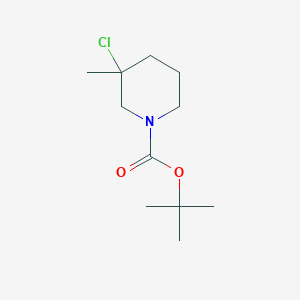
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone is a chemical compound with a unique structure that includes a pyridinone ring substituted with acetyl and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the reaction of 2,6-lutidine with potassium permanganate to form dipicolinic acid, which is then reduced using sodium borohydride/iodine in tetrahydrofuran to yield the desired compound . This multistep route, however, has been noted for its unsatisfactory yields and environmental burden due to the use of strong oxidizing and reducing agents .
Industrial Production Methods
In industrial settings, biocatalytic processes are being explored as more sustainable alternatives. For instance, the use of recombinant microbial whole cells as catalysts has been demonstrated to efficiently convert naturally-occurring 2,6-lutidine to this compound . This method offers higher yields and reduced environmental impact compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of metal complexes and catalysts.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of biopolymers and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone include:
- 2,6-Bis(hydroxymethyl)pyridine
- 6-Methyl-2-pyridine methanol
- Dipicolinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of both acetyl and hydroxymethyl groups allows for diverse chemical reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
214218-63-0 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
6-acetyl-2-(hydroxymethyl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11NO3/c1-5(11)8-3-7(12)2-6(4-10)9-8/h3,6,9-10H,2,4H2,1H3 |
Clé InChI |
SIWHSHNFBDSUFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)CC(N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




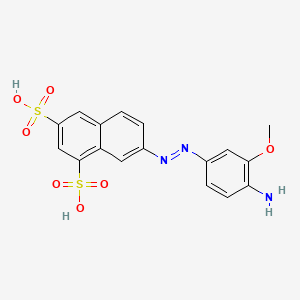
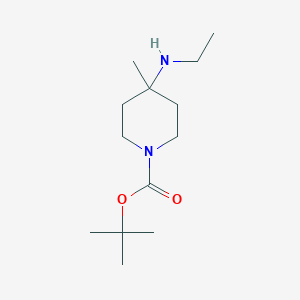
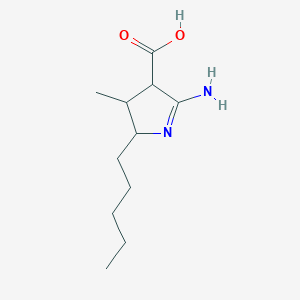


![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
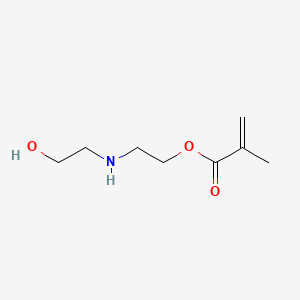
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
